molecular formula C10H11ClO3 B1355218 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone CAS No. 20601-92-7

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B1355218
CAS No.: 20601-92-7
M. Wt: 214.64 g/mol
InChI Key: NHBJPPQEPIPTLF-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone (C${10}$H${11}$ClO$_3$, MW: 214.65) features a chloroacetophenone backbone with methoxy groups at the 3- and 4-positions of the aromatic ring. The electron-donating methoxy groups enhance the compound's stability and influence its reactivity in electrophilic substitutions or biocatalytic transformations.

Synthesis: It can be synthesized via Friedel-Crafts acylation of 3,4-dimethoxybenzene (veratrole) with chloroacetyl chloride in the presence of a Lewis acid catalyst . Alternatively, brominated analogs (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) are prepared by brominating acetoveratrone in chloroform, followed by halogen exchange .

Applications: This compound serves as a key intermediate in synthesizing bioactive molecules, such as thiazole derivatives for prion disease therapeutics (e.g., [4-(3,4-dimethoxyphenyl)-thiazol-2-yl]amine derivatives, synthesized in 92% yield) .

Properties

IUPAC Name

2-chloro-1-(3,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBJPPQEPIPTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20485153
Record name 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-92-7
Record name 2-CHLORO-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20485153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate, which is then chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Substituent Position and Key Properties
Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Reactivity/Synthesis Notes
2-Chloro-1-(3,4-dimethoxyphenyl)ethanone 3,4-OCH$_3$ C${10}$H${11}$ClO$_3$ 214.65 81–83 (bromo analog) High reactivity in nucleophilic substitutions due to electron-rich aromatic ring.
2-Chloro-1-(2,4-dimethoxyphenyl)ethanone 2,4-OCH$_3$ C${10}$H${11}$ClO$_3$ 214.65 Not reported Positional isomer; used in chalcone synthesis via Claisen-Schmidt condensation .
2-Chloro-1-(4-methoxyphenyl)ethanone 4-OCH$_3$ C$9$H$9$ClO$_2$ 184.62 Not reported Lower steric hindrance; used in Darzens condensation with nitrobenzaldehyde .
2-Chloro-1-(3-nitrophenyl)ethanone 3-NO$_2$ C$8$H$6$ClNO$_3$ 199.59 Not reported Electron-withdrawing nitro group reduces ring reactivity; forms trans-oxiranes stereoselectively .
2-Chloro-1-(3-hydroxyphenyl)ethanone 3-OH C$8$H$7$ClO$_2$ 170.59 Not reported Hydroxyl group enables hydrogen bonding; less stable under acidic conditions .
Key Observations :
  • Electron-Donating Groups (e.g., OCH$_3$): Enhance electrophilic substitution rates. The 3,4-dimethoxy derivative exhibits higher reactivity in biocatalysis (e.g., conversion to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol in DESs) compared to mono-substituted analogs .
  • Electron-Withdrawing Groups (e.g., NO$_2$): Reduce ring electron density, favoring nucleophilic attacks at the carbonyl group .
  • Positional Isomerism : 2,4-Dimethoxy derivatives show distinct reactivity in chalcone synthesis compared to 3,4-substituted analogs due to steric and electronic differences .

Reactivity in Organic Transformations

Biocatalysis :
  • 3,4-Dimethoxy Substrate: Efficiently converted to (S)-2-chloro-1-(3,4-difluorophenyl)ethanol using recombinant E. coli in choline acetate (ChAc)-based deep eutectic solvents (DESs) with 90% yield .
  • Difluorophenyl Analog: Higher stereoselectivity (S-configuration) compared to non-fluorinated analogs, attributed to fluorine's electron-withdrawing effects .
Darzens Condensation :
  • 2-Chloro-1-(4-methoxyphenyl)ethanone reacts with nitrobenzaldehyde to form trans-oxiranes in quantitative yields, whereas 3-nitro derivatives require harsher conditions .
Friedel-Crafts Acylation :
  • 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation with 38% yield, lower than 3,4-dimethoxy derivatives due to steric hindrance from hydroxyl groups .

Physical and Spectral Properties

Table 2: Spectral and Physical Data
Compound Name $^1$H NMR (DMSO-d$_6$) δ (ppm) Melting Point (°C) Stability Notes
This compound 3.82 (s, 3H, OCH$3$), 3.77 (s, 3H, OCH$3$), 7.51 (s, 1H, Ar-H) 81–83 (bromo analog) Stable under inert gas; hygroscopic.
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone 7.00–7.39 (m, indole-H), 3.90 (s, 3H, OCH$_3$) Not reported Sensitive to light; low yield (23%) due to steric hindrance .
2-Chloro-1-(3-hydroxyphenyl)ethanone 10.65 (bs, 1H, OH), 7.00–7.67 (m, Ar-H) Not reported Requires acidic stabilization.

Biological Activity

Overview

2-Chloro-1-(3,4-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11ClO3. It is characterized by a chlorinated acetophenone structure where the phenyl ring has two methoxy substituents at the 3 and 4 positions. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

Target Enzyme

The primary biological target of this compound is human carboxylesterase-2 (hCE-2) . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics.

Mode of Action

The compound acts as a specific inhibitor of hCE-2, which may affect the metabolism of other compounds processed by this enzyme. This inhibition can lead to altered pharmacokinetics and dynamics of co-administered drugs, enhancing or diminishing their effects.

Pharmacokinetics

Given its lipophilic nature, this compound is expected to exhibit good bioavailability. Its absorption and distribution characteristics are likely influenced by its chemical structure, which allows it to interact effectively with biological membranes.

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. The presence of the chloro and methoxy groups enhances its interaction with biological targets involved in cancer cell proliferation. For instance, related compounds have demonstrated significant inhibition of cancer cell lines in vitro, indicating a potential for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionSpecific inhibition of human carboxylesterase-2 (hCE-2)

Detailed Research Findings

  • Antimicrobial Studies : A study highlighted that compounds with similar structural motifs exhibited significant antimicrobial activities against various bacterial strains. The presence of electron-withdrawing groups like chlorine may enhance this effect by increasing the electrophilicity of the compound.
  • Anticancer Evaluation : In vitro assays have shown that derivatives of this compound can inhibit the growth of cancer cell lines at low micromolar concentrations. These studies suggest mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Interaction : The inhibitory effect on hCE-2 was confirmed through kinetic studies which demonstrated that this compound competes with natural substrates for binding to the enzyme.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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